

Commercial Availability and Synthetic Pathways of Methyl 6-iodonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 6-iodonicotinate*

Cat. No.: *B169652*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Methyl 6-iodonicotinate** (CAS No. 173157-33-0), a key building block in pharmaceutical and chemical synthesis. Furthermore, this guide outlines a detailed, proposed synthetic pathway for its preparation, addressing the current gap in readily available, specific experimental protocols.

Commercial Suppliers

Methyl 6-iodonicotinate is available from a variety of commercial suppliers, primarily catering to the research and development sector. The purity of the commercially available product is typically high, often exceeding 97%. The following table summarizes key information from a selection of suppliers.

Supplier	Purity	Available Quantities	Additional Information
CP Lab Safety	min 98%	1 gram	For professional, research, and industrial use only. [1]
Sunway Pharm Ltd.	97%	100mg, 250mg, 1g, 5g, 10g, 25g	Storage: Sealed in dry, room temperature conditions.
Parchem	Not specified	Bulk and research quantities	Specialty chemical supplier.
ChemicalBook	≥98%	Varies by supplier	Platform with multiple listed suppliers.
Alchem Pharmtech, Inc.	97+%	1g, 10g, 100g, 1kg	-
Aladdin Scientific	98%	1g, 5g, Bulk	-
Combi-Blocks Inc.	98%	250mg, 5g	-

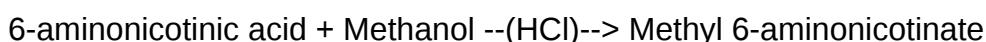
Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 6-iodonicotinate** is provided below.

Property	Value	Source
CAS Number	173157-33-0	PubChem[1]
Molecular Formula	C ₇ H ₆ INO ₂	PubChem[1]
Molecular Weight	263.03 g/mol	PubChem[1]
IUPAC Name	methyl 6-iodopyridine-3-carboxylate	PubChem[1]
Canonical SMILES	COC(=O)C1=CN=C(C=C1)I	PubChem[2]
InChIKey	CGFVEUUNDFAFHE-UHFFFAOYSA-N	PubChem[1]

Proposed Synthetic Pathway and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 6-iodonicotinate** is not readily available in the public domain, a scientifically sound synthetic route can be proposed based on well-established chemical transformations. The most plausible pathway involves a two-step process starting from the commercially available 6-aminonicotinic acid:


- Esterification of 6-aminonicotinic acid to Methyl 6-aminonicotinate.
- Sandmeyer Reaction to convert the amino group of Methyl 6-aminonicotinate to an iodo group.

The following sections provide detailed, proposed experimental protocols for each of these steps.

Step 1: Synthesis of Methyl 6-aminonicotinate

This procedure is based on a known method for the esterification of 6-aminonicotinic acid.[3]

Reaction:

Materials and Reagents:

- 6-aminonicotinic acid
- Methanol (MeOH)
- Aqueous Hydrogen Chloride (HCl)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 6-aminonicotinic acid.
- Add methanol as the solvent.
- Slowly add aqueous hydrogen chloride to the stirred suspension.
- Heat the reaction mixture to reflux and maintain for a period sufficient to achieve complete conversion of the starting material (monitoring by Thin Layer Chromatography (TLC) is

recommended).

- After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
- Neutralize the residue by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-aminonicotinate.

Step 2: Synthesis of Methyl 6-iodonicotinate via Sandmeyer Reaction

This proposed protocol is based on the general principles of the Sandmeyer reaction for the conversion of an aromatic amine to an aryl iodide.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Reaction:

Methyl 6-aminonicotinate --(1. NaNO_2 , H_2SO_4 ; 2. KI)--> **Methyl 6-iodonicotinate**

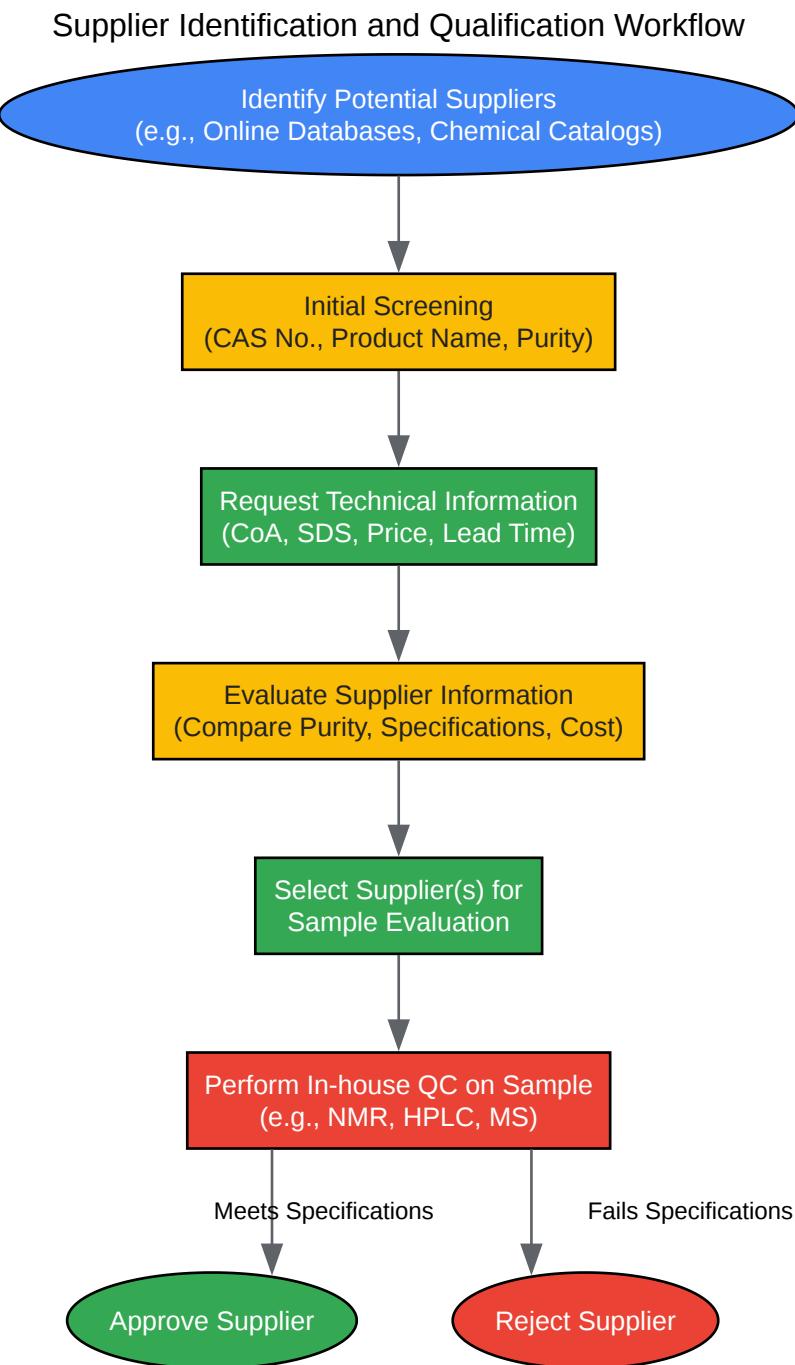
Materials and Reagents:

- Methyl 6-aminonicotinate
- Sulfuric acid (H_2SO_4), concentrated
- Sodium nitrite (NaNO_2)
- Potassium iodide (KI)
- Deionized water
- Ice

- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (e.g., 10% w/v)
- Dichloromethane (CH_2Cl_2) or Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Beakers
- Stirring plate and stir bar
- Thermometer
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:**Part A: Diazotization**

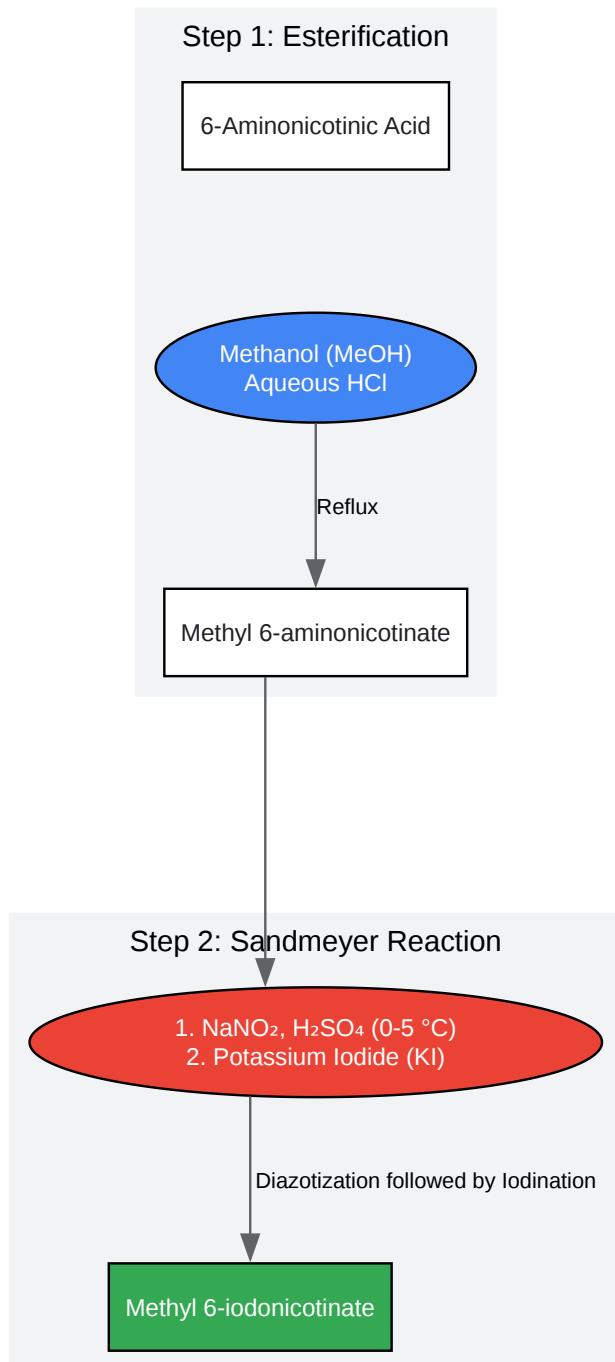
- In a beaker, dissolve Methyl 6-aminonicotinate in a solution of concentrated sulfuric acid in water, cooled in an ice bath to maintain a temperature of 0-5 °C.
- In a separate beaker, prepare a solution of sodium nitrite in deionized water.
- Slowly add the sodium nitrite solution dropwise to the stirred solution of Methyl 6-aminonicotinate, ensuring the temperature remains between 0-5 °C. The addition should be controlled to prevent excessive foaming and a rise in temperature.
- After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.


Part B: Iodination

- In a separate, larger beaker, dissolve potassium iodide in deionized water.

- Slowly and carefully add the cold diazonium salt solution from Part A to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
- To quench any remaining iodine, add a 10% aqueous solution of sodium thiosulfate until the dark color of iodine disappears.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude **Methyl 6-iodonicotinate** can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations


Supplier Identification and Qualification Workflow

[Click to download full resolution via product page](#)

Caption: A logical workflow for identifying and qualifying commercial suppliers of **Methyl 6-iodonicotinate**.

Proposed Synthetic Pathway for Methyl 6-iodonicotinate

Proposed Synthesis of Methyl 6-iodonicotinate

[Click to download full resolution via product page](#)

Caption: A proposed two-step synthetic pathway for **Methyl 6-iodonicotinate** from 6-aminonicotinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 6-iodonicotinate | C7H6INO2 | CID 14784670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl 6-iodonicotinate (C7H6INO2) [pubchemlite.lcsb.uni.lu]
- 3. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Pathways of Methyl 6-iodonicotinate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169652#commercial-availability-and-suppliers-of-methyl-6-iodonicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com